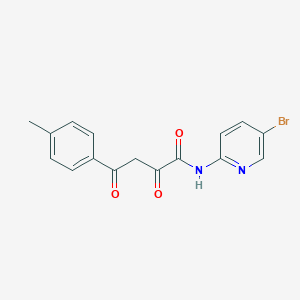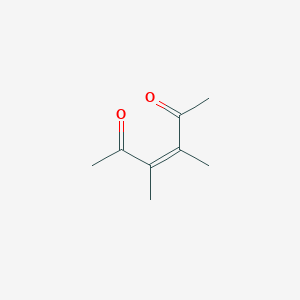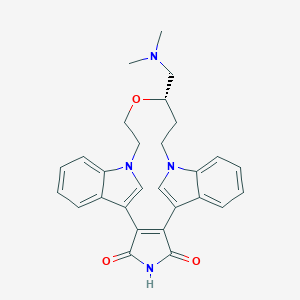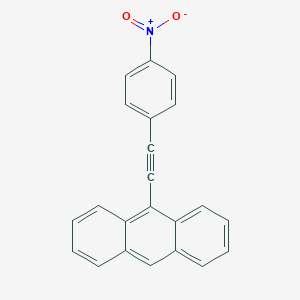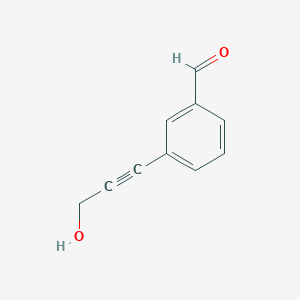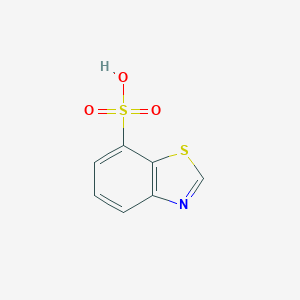
1,3-Benzothiazole-7-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzothiazole-7-sulfonic acid (BTSA) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. BTSA is also known as 2-mercaptobenzothiazole-7-sulfonic acid, and its chemical formula is C7H5NO3S2. It is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
BTSA acts as a chelating agent due to the presence of a thiol group and a sulfonic acid group. It forms a complex with metal ions by coordinating with them through the thiol and sulfonic acid groups. This complex formation leads to the inhibition of metal-dependent enzymes and the disruption of the metabolic pathways of microorganisms.
Efectos Bioquímicos Y Fisiológicos
BTSA has been shown to have antimicrobial, antifungal, and anticancer properties. It inhibits the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It also inhibits the growth of fungi such as Candida albicans and Aspergillus niger. In cancer cells, BTSA induces apoptosis and inhibits the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTSA is a versatile compound that can be used as a chelating agent, a reagent, and an intermediate in the synthesis of drugs. It is readily available and relatively inexpensive. However, it has some limitations such as its instability in alkaline conditions and its low solubility in organic solvents.
Direcciones Futuras
The future directions for research on BTSA include the development of new synthesis methods, the exploration of its potential as a drug candidate, and the investigation of its mechanism of action in cancer cells. Other potential applications of BTSA include its use as a corrosion inhibitor, a dye, and a polymer additive.
Conclusion:
In conclusion, 1,3-Benzothiazole-7-sulfonic acid is a versatile compound that has a wide range of applications in various fields. Its chelating properties make it useful in analytical chemistry, while its antimicrobial and anticancer properties make it a potential drug candidate. Further research is needed to explore its full potential and to develop new applications for this compound.
Métodos De Síntesis
BTSA can be synthesized by the reaction of 2-aminobenzothiazole with sulfuric acid and sodium sulfite. The reaction takes place at a temperature of 60-70°C. The product is then purified by recrystallization using water. The yield of BTSA is around 80-90%.
Aplicaciones Científicas De Investigación
BTSA has a wide range of applications in various fields such as pharmaceuticals, agrochemicals, and analytical chemistry. In pharmaceuticals, BTSA is used as an intermediate in the synthesis of drugs such as cefotiam, cefaclor, and cefonicid. In agrochemicals, BTSA is used as a fungicide and a bactericide. In analytical chemistry, BTSA is used as a reagent for the determination of trace amounts of copper, lead, and mercury.
Propiedades
Número CAS |
159555-57-4 |
|---|---|
Nombre del producto |
1,3-Benzothiazole-7-sulfonic acid |
Fórmula molecular |
C7H5NO3S2 |
Peso molecular |
215.3 g/mol |
Nombre IUPAC |
1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C7H5NO3S2/c9-13(10,11)6-3-1-2-5-7(6)12-4-8-5/h1-4H,(H,9,10,11) |
Clave InChI |
AFAHJSMJLLHNPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)SC=N2 |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)O)SC=N2 |
Sinónimos |
7-Benzothiazolesulfonicacid(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



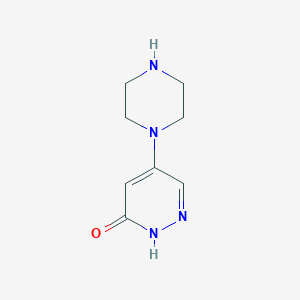
![Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate](/img/structure/B62321.png)

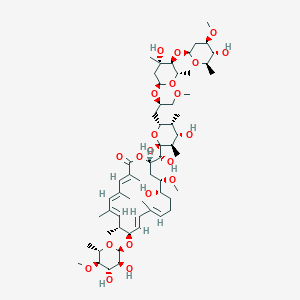


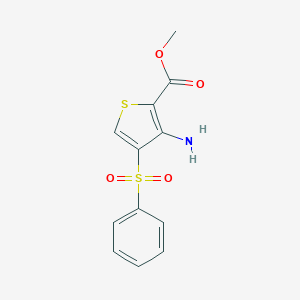
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)
